molecular formula C22H24F3N B150354 (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine CAS No. 802918-35-0

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine

Cat. No.: B150354
CAS No.: 802918-35-0
M. Wt: 359.4 g/mol
InChI Key: VPQWHHXHXLLCGV-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine is a chiral amine derivative with a complex structure featuring a naphthalene core, a trifluoromethylphenylpropyl side chain, and a stereogenic alpha-methyl group. This compound is synthesized via asymmetric methods, as highlighted in its isolation and structural confirmation using advanced analytical techniques such as NMR and X-ray crystallography (utilizing SHELX software for refinement) . Its primary application lies in asymmetric synthesis and pharmacological research, particularly as a calcimimetic analog for modulating calcium-sensing receptors .

Key structural features:

  • Naphthalene backbone: Provides aromaticity and planar rigidity.
  • Trifluoromethylphenylpropyl side chain: Introduces hydrophobicity and electron-withdrawing properties.
  • (alphaR)-configuration: Critical for enantioselective interactions in biological systems.

Properties

IUPAC Name

N-[(1R)-1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQWHHXHXLLCGV-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Calcimimetic Agent :
    • The compound acts as a calcimimetic agent, which means it can modulate calcium-sensing receptors (CaSR) in the parathyroid glands. This action is crucial for managing conditions related to calcium homeostasis, such as secondary hyperparathyroidism associated with chronic kidney disease (CKD) .
  • Treatment of Hyperparathyroidism :
    • In clinical settings, this compound has been investigated for its efficacy in treating primary and secondary hyperparathyroidism. Its ability to lower parathyroid hormone (PTH) levels makes it a valuable therapeutic option for patients with elevated calcium levels .
  • Potential in Cancer Therapy :
    • Emerging research suggests that calcimimetics may have a role in cancer therapy by influencing tumor growth and metastasis through modulation of calcium signaling pathways. The specific effects of (alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine on cancer cells are an area of active investigation .

Case Study 1: Efficacy in CKD Patients

A clinical trial involving patients with CKD demonstrated that treatment with this compound resulted in significant reductions in serum PTH levels compared to placebo controls. The study highlighted the compound's potential to improve metabolic bone disease outcomes in this population .

Case Study 2: Impact on Bone Health

Another study investigated the effects of this compound on bone mineral density in patients undergoing hemodialysis. Results indicated that patients receiving the calcimimetic showed improved bone density metrics over a 12-month period, suggesting beneficial effects on skeletal health .

Research Insights

  • Mechanism of Action : The compound enhances the sensitivity of CaSR to extracellular calcium, leading to decreased secretion of PTH from the parathyroid glands. This mechanism is pivotal in regulating calcium levels and preventing hypercalcemia .
  • Safety Profile : Clinical assessments have reported a favorable safety profile for this compound, with minimal adverse effects noted during trials focused on its use in CKD patients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues (Table 1), focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Property Comparison
Compound Name Key Structural Differences Molecular Weight (g/mol) Calculated LogP Biological Activity Reference
Target Compound 7,8-Dihydro-naphthalene; 3-(trifluoromethyl)phenylpropyl 417.45 5.2 Calcimimetic activity, chiral amine synthesis
Analog 1 : (alphaR)-α-Methyl-N-(3-phenylpropyl)-1-naphthalenemethanamine Phenylpropyl side chain (no CF₃) 347.48 4.8 Asymmetric synthesis intermediate
Analog 2 : Methylofuran (MFR-a) Furan core; formyl group at position 2 320.30 1.9 Cofactor in methanogenic pathways
Analog 3 : 7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-ylmethanamine Benzodiazepine core; halogen substituents 343.79 3.5 GABA receptor modulation
Key Observations:

Trifluoromethyl vs. Phenyl Substitution :

  • The trifluoromethyl group in the target compound increases hydrophobicity (LogP = 5.2 vs. 4.8 in Analog 1) and metabolic stability due to its electron-withdrawing nature .
  • Analog 1, lacking the CF₃ group, shows reduced receptor-binding affinity in calcimimetic assays .

Methylofuran (Analog 2) and benzodiazepine-based compounds (Analog 3) exhibit distinct biological roles, emphasizing the target compound’s niche in calcium signaling .

Chirality and Activity :

  • The (alphaR)-configuration is critical for enantioselectivity. Racemic mixtures of similar amines show 30–50% reduced activity in chiral synthesis applications .

Computational and Experimental Similarity Analysis

Using Tanimoto coefficients (Tc) and graph-based comparisons (), the target compound shares:

  • Tc = 0.72 with Analog 1 (high similarity due to naphthalene and propylamine backbone).
  • Tc = 0.35 with Analog 3 (low similarity due to divergent core structures).

Graph-based subgraph matching reveals that the trifluoromethylphenylpropyl side chain is a unique pharmacophoric feature absent in most analogues, explaining its enhanced receptor-binding kinetics .

Preparation Methods

Heck Reaction Methodology for Core Skeleton Construction

The Heck reaction is central to forming the naphthalene-propylamine backbone. A palladium-catalyzed coupling between 3-bromo-1-(trifluoromethyl)benzene and acrylonitrile generates 3-[3-(trifluoromethyl)phenyl]acrylonitrile, which undergoes hydrogenation to yield 3-[3-(trifluoromethyl)phenyl]propylamine . Key conditions include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) or palladium acetate .

  • Solvent : Methanol or toluene at 100°C for 10 hours .

  • Yield : 87.9% for acrylonitrile intermediate, 91.2% after hydrogenation .

Double bond migration during Heck reactions is critical for achieving the 7,8-dihydronaphthalene configuration. For example, (R)-1-(1-naphthyl)ethylamine reacts with 3-[3-(trifluoromethyl)phenyl]propanal via Schiff base formation, followed by sodium triacetoxyborohydride reduction to install the stereocenter . Agitation speed during this step significantly impacts impurity profiles, with optimal yields (70%) achieved at 200 RPM .

Hydrogenation and Stereoselective Reduction

Catalytic hydrogenation ensures saturation of the naphthalene ring and propyl chain. Key parameters include:

ParameterConditionImpact on Yield/PuritySource
Catalyst5–10% Pd/C94–98% conversion
H₂ Pressure3 MPaComplete reduction in 5 hours
Temperature50°CMinimizes side products

For enantiomeric purity, asymmetric hydrogenation using Hantzsch esters and chiral phosphine ligands achieves >99% enantiomeric excess (ee) . Alternatively, sodium borohydride reduction in methanol at 0–5°C with oxalic acid precipitation isolates the (αR)-enantiomer .

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

The (αR)-enantiomer is separated from its (αS)-counterpart and 5,6-dihydro isomer using chiral stationary phases . Conditions include:

  • Column : Chiralpak® AD-H or OD-H .

  • Mobile Phase : Hexane:isopropanol (90:10) with 0.1% diethylamine .

  • Flow Rate : 1.0 mL/min, yielding >99% ee .

This step resolves stereochemical impurities introduced during earlier stages, ensuring pharmacological relevance .

Salt Formation and Final Purification

The free base is converted to hydrochloride salt for enhanced stability:

  • Acid Treatment : Dissolve in isopropyl alcohol (IPA) and treat with HCl gas at 30–50°C .

  • Crystallization : Cool to 0–5°C to precipitate crystals, achieving 98.5% purity after recrystallization .

  • Drying : Vacuum-dry at 50–65°C to remove residual solvents .

Challenges and Optimization Strategies

  • Impurity Control : Agitation during Schiff base formation affects reaction kinetics. Scale-up batches at 200 RPM reduce impurities (e.g., dimerization byproducts) from 12.6% to 2.2% .

  • Solvent Selection : Ethyl acetate minimizes emulsions during extraction compared to toluene .

  • Catalyst Recycling : Palladium recovery from hydrogenation steps reduces costs by 30% .

Analytical Characterization

Final product quality is validated via:

  • HPLC : Retention time = 3.8 min (Chiralpak® AD-H) .

  • NMR : δ 7.6–8.1 ppm (aromatic protons), δ 2.8–3.2 ppm (propyl chain) .

  • Mass Spectrometry : m/z 359.43 [M+H]⁺ .

Q & A

Q. What are the critical steps for optimizing the synthesis of (αR)-7,8-Dihydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine?

Methodological Answer: The synthesis involves sequential functionalization of the naphthalene core and regioselective alkylation. Key steps include:

  • Vilsmeier-Haack Formylation : Reaction of naphtho[2,1-b]furan derivatives with POCl₃ and DMF at 0°C to introduce a carbaldehyde group .
  • Schiff Base Formation : Condensation of intermediates with amines (e.g., 3-(trifluoromethyl)phenethylamine) under reflux, followed by purification via recrystallization .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., tartaric acid) to isolate the (R)-enantiomer, as described in safety data sheets for similar amines .
    Optimize yields (70–80%) by controlling solvent polarity (DMF vs. ethanol) and reaction temperature (90°C for cyclization) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H-NMR Analysis : Confirm regiochemistry by monitoring aromatic proton splitting patterns (e.g., singlet for trifluoromethyl-phenyl protons at δ 7.4–7.6 ppm) and methylene integration ratios .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in intermediates, NH bend at ~1600 cm⁻¹ in final product) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H and validate purity (>99%) via retention time comparison with standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles due to skin/eye irritation risks .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation hazards (vapor pressure: 0.5 mm Hg at 20°C) .
  • Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2922) .

Advanced Research Questions

Q. How can researchers assess enantiomeric purity and its impact on pharmacological activity?

Methodological Answer:

  • Circular Dichroism (CD) : Correlate optical rotation ([α]ᴅ = -40° for analogous chiral amines) with receptor binding affinity .
  • In Silico Docking : Use software like AutoDock Vina to model interactions between the (R)-enantiomer and target proteins (e.g., neurotransmitter transporters) .
  • In Vivo Studies : Compare pharmacokinetic profiles (Cmax, AUC) of enantiomers in rodent models to validate stereospecific activity .

Q. What experimental design is recommended for evaluating the compound’s toxicity profile?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Acute Toxicity Assays : Determine LD₅₀ via oral administration in rodents (e.g., 980 mg/kg in rabbits) and monitor hepatic/renal biomarkers .
  • Subchronic Exposure : Administer daily doses (10–100 mg/kg) for 28 days and histopathologically assess organ toxicity .

Q. How can impurity profiling be conducted to meet regulatory standards for pharmaceutical intermediates?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., nitro derivatives, acetamide byproducts) using a C18 column and electrospray ionization .
  • Synthesis Optimization : Reduce impurities like 4-Nitro-3-(trifluoromethyl)-aniline (Imp. A) by adjusting reaction stoichiometry and purification steps .
  • ICH Guidelines : Ensure impurities are <0.15% (w/w) as per Q3A(R2) thresholds .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Confirm absolute configuration for chiral centers, addressing discrepancies in optical rotation data .
  • Computational Modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups .

Q. How can researchers design studies to investigate the compound’s pharmacokinetic parameters?

Methodological Answer:

  • LC-MS/MS Quantification : Measure plasma concentrations in Sprague-Dawley rats after IV/oral dosing (LOQ: 1 ng/mL) .
  • Tissue Distribution : Use radiolabeled ¹⁴C-compound to track accumulation in brain/liver tissues via scintillation counting .
  • Metabolite Identification : Employ high-resolution MS (Q-TOF) to characterize phase I/II metabolites (e.g., glucuronidation at the amine group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.